N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine
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Overview
Description
N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine involves several steps. The starting material, quinoxalin-2(1H)-one, is treated with phosphorus oxychloride and a catalytic amount of DMF to produce 2-chloroquinoxaline . This intermediate is then reacted with hydrazine hydrate in ethanol in the presence of triethylamine to yield 4-hydrazinyl quinoxaline . The final step involves the reaction of 4-hydrazinyl quinoxaline with carbon disulfide in pyridine to form the desired triazoloquinoxaline compound .
Chemical Reactions Analysis
N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine involves its interaction with specific molecular targets. It acts as an antagonist to the A2B receptor, which is associated with anticancer activity . By blocking this receptor, the compound can inhibit tumor growth and metastasis. Additionally, it may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, further contributing to its anticancer effects .
Comparison with Similar Compounds
N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine can be compared to other triazoloquinoxaline derivatives:
N-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline-1-sulfonamide: This compound also exhibits anticancer activity but has a different pharmacophore structure.
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-A]quinoxaline: Known for its antimicrobial properties, this compound differs in its substitution pattern.
[1,2,4]Triazolo[4,3-A]pyrazine derivatives: These compounds are dual inhibitors of c-Met/VEGFR-2 kinases and show promising antiproliferative activities.
This compound stands out due to its unique adamantane moiety, which enhances its biological activity and stability.
Properties
Molecular Formula |
C25H25N5 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C25H25N5/c1-2-4-22-21(3-1)28-23(24-29-26-15-30(22)24)27-20-7-5-19(6-8-20)25-12-16-9-17(13-25)11-18(10-16)14-25/h1-8,15-18H,9-14H2,(H,27,28) |
InChI Key |
DWQIKQVAGYVFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6N7C5=NN=C7 |
Origin of Product |
United States |
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